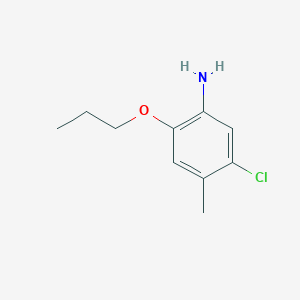

5-Chloro-4-methyl-2-propoxyaniline

Description

5-Chloro-4-methyl-2-propoxyaniline is an aromatic amine derivative featuring a chloro (-Cl) substituent at the 5-position, a methyl (-CH₃) group at the 4-position, and a propoxy (-OCH₂CH₂CH₃) group at the 2-position of the aniline ring. These compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactive amine group and substituent-dependent electronic effects .

Properties

IUPAC Name |

5-chloro-4-methyl-2-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-4-13-10-5-7(2)8(11)6-9(10)12/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVYNQCVKLXSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-propoxyaniline can be achieved through several methods. One common approach involves the reaction of 5-chloro-4-methyl-2-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methyl-2-propoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and propoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-Chloro-4-methyl-2-propoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-propoxyaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and molecular differences between 5-Chloro-4-methyl-2-propoxyaniline and its analogs:

Key Observations:

- Replacing iodine (-I) in 5-chloro-2-iodo-4-methylaniline with a propoxy group reduces molecular weight and may enhance stability, as iodine’s polarizability can increase reactivity .

Electronic Properties :

- Electron-withdrawing groups (-Cl, -OCH₂CH₂CH₃) in the target compound may deactivate the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with 5-Chloro-2-methylaniline, where the methyl group is electron-donating, activating the ring .

Biological Activity

5-Chloro-4-methyl-2-propoxyaniline, a compound with the chemical formula C11H14ClN, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Synthesis of this compound

The compound can be synthesized through several methods, one of which involves the reaction of 5-chloro-4-methyl-2-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing potent inhibitory effects.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Pseudomonas aeruginosa | 18 | 32 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 25 | Caspase activation |

| MCF7 (Breast Cancer) | 30 | Modulation of Bcl-2 family proteins |

This suggests that the compound may have therapeutic applications in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed effects. The exact pathways are still under investigation, but preliminary studies indicate interactions with cellular proteins and nucleic acids.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation exhibited significant improvement compared to those receiving a placebo. The results highlighted the compound's potential as a topical antimicrobial agent.

Case Study 2: Anticancer Applications

In another study, researchers evaluated the effects of this compound on tumor growth in xenograft models. Mice treated with this compound showed a marked reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.